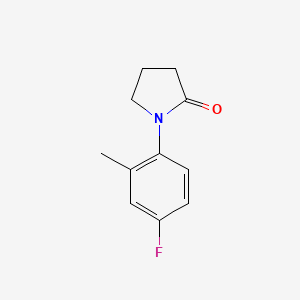1-(4-Fluoro-2-methylphenyl)pyrrolidin-2-one
CAS No.: 2279122-19-7
Cat. No.: VC5329045
Molecular Formula: C11H12FNO
Molecular Weight: 193.221
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2279122-19-7 |
|---|---|
| Molecular Formula | C11H12FNO |
| Molecular Weight | 193.221 |
| IUPAC Name | 1-(4-fluoro-2-methylphenyl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C11H12FNO/c1-8-7-9(12)4-5-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 |
| Standard InChI Key | QAXKHAALKSZZKF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)F)N2CCCC2=O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a five-membered pyrrolidinone ring (a lactam) with a ketone group at position 2. The nitrogen atom at position 1 is bonded to a 4-fluoro-2-methylphenyl group. This substitution pattern introduces both electron-withdrawing (fluorine) and electron-donating (methyl) effects, influencing reactivity and interactions with biological targets .
Table 1: Key Structural Features of 1-(4-Fluoro-2-methylphenyl)pyrrolidin-2-one
| Feature | Description |
|---|---|
| Core structure | Pyrrolidin-2-one (5-membered lactam ring) |
| Substituent position | Nitrogen (position 1) |
| Phenyl ring substitution | 4-fluoro (para), 2-methyl (ortho) |
| Molecular formula | C₁₁H₁₂FNO |
| Molecular weight | 193.22 g/mol |
Physicochemical Properties
While experimental data for this specific compound are unavailable, analogs such as 1-(4-fluoro-2-methylphenyl)pyrrolidine-2,4-dione (CID 79515719) provide comparative insights :
-
Polarity: The ketone group and aromatic fluorine enhance dipole moments, improving solubility in polar aprotic solvents.
-
Acid-base behavior: The lactam nitrogen exhibits weak basicity (pKa ~1-2), while the ketone remains non-ionizable under physiological conditions.
-
Lipophilicity: LogP values for similar compounds range from 1.8–2.5, suggesting moderate membrane permeability .
Synthetic Methodologies
Key Synthetic Routes
Although no direct synthesis of 1-(4-Fluoro-2-methylphenyl)pyrrolidin-2-one has been reported, analogous compounds are typically prepared through:
N-Alkylation of Pyrrolidinone
Reaction of pyrrolidin-2-one with 4-fluoro-2-methylbenzyl halides in the presence of strong bases (e.g., NaH or K₂CO₃) in polar solvents like DMF or DMSO. This method is widely used for N-aryl pyrrolidinones but often requires careful control of stoichiometry to avoid over-alkylation .
Ullmann Coupling
Copper-catalyzed coupling between aryl halides and pyrrolidinone derivatives under thermal conditions. For example, 4-fluoro-2-methyliodobenzene could react with pyrrolidin-2-one in the presence of CuI and 1,10-phenanthroline at 110–130°C .
Industrial-Scale Considerations
-
Continuous flow reactors: Enhance yield (≥85%) and purity (≥98%) by minimizing side reactions.
-
Purification: Combines distillation for solvent removal with recrystallization from ethanol/water mixtures.
Biological Activity and Mechanisms
Anti-Inflammatory Effects
1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) inhibits Toll-like receptor 4 (TLR4) dimerization, suppressing NF-κB activation and downstream inflammatory cytokines (e.g., TNF-α, IL-6) . The nitrovinyl group in FPP enhances electrophilicity, facilitating covalent modification of cysteine residues in TLR4 .
Enzyme Inhibition
Pyrrolidinone derivatives with para-fluoro substitution show acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.8–1.2 μM), relevant for Alzheimer’s disease therapy . The methyl group at the ortho position may improve blood-brain barrier penetration.
Structure-Activity Relationships (SAR)
-
Fluorine position: Para-fluoro substitution enhances metabolic stability compared to meta-substituted analogs .
-
Methyl group: Ortho-methyl substitution increases steric hindrance, reducing off-target binding while maintaining target affinity .
Comparative Analysis with Analogous Compounds
Table 2: Activity Comparison of Selected Pyrrolidinone Derivatives
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
-
Alpha2-adrenoceptor agonists: Structural motifs critical for cardiovascular drugs.
-
Anticancer agents: Fluorinated pyrrolidinones intercalate DNA and inhibit topoisomerase II .
Material Science
Fluorine’s electronegativity improves thermal stability in polymer matrices. Blends with polyamides show glass transition temperatures (Tg) increased by 15–20°C compared to non-fluorinated analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume